5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C6H8N4 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221276. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis
5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile has been studied for its crystal and molecular structure. The pyrazole ring in this compound is substituted with amino, carbonitrile, and other groups, offering insights into its crystal structure stabilized by intermolecular interactions (Fathima et al., 2014).
Synthesis and Catalysis
A one-pot, multicomponent protocol for synthesizing derivatives of 5-amino-1H-pyrazole-4-carbonitrile using alumina–silica-supported MnO2 as a recyclable catalyst has been developed. This efficient method results in high yields, demonstrating the compound's significance in chemical synthesis (Poonam & Singh, 2019).
Medicinal Chemistry
In medicinal chemistry, 5-amino-1H-pyrazole-4-carbonitrile derivatives have been used as precursors for synthesizing novel compounds with potential antiviral properties against herpes simplex virus type-1 (HSV-1), showcasing its utility in drug discovery (Rashad et al., 2009).
Advanced Material Science
The compound has been examined for its electronic properties and interaction with fullerene molecules, contributing to the field of material science. This study highlights its potential in enhancing spectral properties and applications in nanotechnology (Unnamed Authors, 2022).
Green Chemistry
In green chemistry, 5-amino-1H-pyrazole-4-carbonitrile has been used in cyclocondensation reactions catalyzed by sodium ascorbate. This approach emphasizes its role in environmentally friendly chemical processes, offering sustainable synthesis pathways (Kiyani & Bamdad, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a complex organic compound with potential biological activity These include human cannabinoid receptors (hCB1 and hCB2), p38 kinase, and CB1 receptor antagonists .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, they can act as inhibitors, blocking the activity of certain enzymes or receptors, or they can bind to these targets and modulate their function .
Biochemical Pathways
Given its potential interaction with cannabinoid receptors and p38 kinase, it’s plausible that this compound could influence pathways related to inflammation, pain perception, and cellular stress responses .
Pharmacokinetics
The compound’s molecular weight (13616) suggests that it could potentially be well-absorbed and distributed in the body .
Result of Action
Given the known biological activities of similar pyrazole derivatives, it’s plausible that this compound could have anti-inflammatory, analgesic, and anti-hypertensive effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water . This suggests that the compound’s synthesis and potentially its action could be influenced by environmental conditions.
Properties
IUPAC Name |
5-amino-1,3-dimethylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-5(3-7)6(8)10(2)9-4/h8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJSBIMCUGPBKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277316 | |
Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54820-92-7 | |
Record name | 54820-92-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 54820-92-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Dimethyl-5-amino-4-cyanopyrazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F83AC5NX7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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